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molecular formula C6H5IN2O2 B1312708 4-Iodo-2-nitroaniline CAS No. 20691-72-9

4-Iodo-2-nitroaniline

Cat. No. B1312708
M. Wt: 264.02 g/mol
InChI Key: QVCRSYXVWPPBFJ-UHFFFAOYSA-N
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Patent
US08877905B2

Procedure details

4-Iodo-2-nitroaniline (6.60 g, 0.025 mol) was suspended in water (19 mL) and glacial acetic acid (17.5 mL) (Sapountzis et al., 2005, which is incorporated herein by reference). The mixture was cooled to 0° C. Sulfuric acid (17.5 mL, 0.328 mol) was added cautiously. The mixture was cooled to minus 5° C., and a solution of NaNO2 (1.90 g, 0.028 mol) in water (7.5 mL) was added dropwise at a rate that the temperature would not exceed 0° C. Upon completion of the addition the mixture was stirred for 30 minutes and was added in small portions to a boiling solution of sodium iodide (22.33 g, 0.149 mol) in water (7.5 mL) (CAUTION: vigorous nitrogen evolution!). The resulting mixture was kept at 60° C. for one hour, then cooled down to room temperature, followed by addition of diethyl ether (500 mL). The ether solution was separated, washed twice with water (150 mL) and once saturated NaHCO3 (150 mL). The solution was dried over Na2SO4 and concentrated in vacuo to a solid, which was recrystallized from ethanol to yield 1,4-diiodo-2-nitrobenzene (9.30 g, 99%). 1H NMR (400 MHz, CDCl3): δ 8.15 (d, 1H, J=2.0 Hz), 7.75 (d, 1H, J=8.3 Hz), 7.56 (dd, 1H, J=8.3 and 2.0 Hz).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
22.33 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
17.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:21].[Na+]>O.C(OCC)C.C(O)(=O)C>[I:21][C:5]1[CH:7]=[CH:8][C:2]([I:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
IC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
17.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
22.33 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
17.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to minus 5° C.
CUSTOM
Type
CUSTOM
Details
exceed 0° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition the mixture
WAIT
Type
WAIT
Details
The resulting mixture was kept at 60° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
The ether solution was separated
WASH
Type
WASH
Details
washed twice with water (150 mL) and once saturated NaHCO3 (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C(C=C(C=C1)I)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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